3-Nitro-2-phenylpyridine
Overview
Description
3-Nitro-2-phenylpyridine is an aromatic heterocyclic compound with the molecular formula C11H8N2O2 It consists of a pyridine ring substituted with a nitro group at the third position and a phenyl group at the second position
Scientific Research Applications
3-Nitro-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 3-nitro-2-phenylpyridine belongs, are used in proteomics research . This suggests that they may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially alter the compound’s interactions with its targets.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenylpyridine typically involves the nitration of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water. This method yields this compound with a high degree of regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-phenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3-Amino-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Comparison with Similar Compounds
- 2-Phenylpyridine
- 3-Nitropyridine
- 2-Phenyl-3-nitropyridine
Comparison: 3-Nitro-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-nitro-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALTJGFPPNOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376451 | |
Record name | 3-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134896-35-8 | |
Record name | 3-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction conditions used in the synthesis of δ-carbolines/carbazoles from 3-nitro-2-phenylpyridine derivatives?
A: The research highlights a novel synthetic approach using 1,2-bis(diphenylphosphino)ethane (DPPE) as a reducing agent to obtain δ-carbolines/carbazoles from this compound derivatives. [, ] This method is notable for its solvent-free conditions, offering potential advantages in terms of environmental friendliness and cost-effectiveness compared to traditional solvent-based methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.